Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing
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Compound Focus: 3-Methyl-2-oxobutanoic acid

Cat. No.: S564956

Introduction

3-Methyl-2-oxobutanoic acid (a-ketoisovaleric acid, KIV) is a pivotal intermediate in organic synthesis and
biochemical processes. This a-ketoacid serves as a versatile building block for pharmaceutical compounds
and chiral synthons, while also functioning as a key metabelite in branched-chain amino acid catabolism
[1] [2]. Its structural features—containing both a reactive a-keto acid functionality and an adjacent chiral
center—make it particularly valuable for constructing complex molecules with defined stereochemistry. The
compound's role spans from laboratory-scale synthesis to industrial applications in drug development and

flavor chemistry [3].

Chemical and Physical Properties

Structural Characteristics

3-Methyl-2-oxobutanoic acid belongs to the class of short-chain keto acids with molecular formula
CsHsO3 and molecular weight 116.12 g/mol [1] [4]. The molecule contains a reactive a-keto group

adjacent to the carboxylic acid functionality, which confers significant reactivity toward nucleophilic
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additions and reductions. The presence of an isopropyl substituent at the 3-position contributes to its steric

properties and influences its stereochemical behavior in asymmetric transformations [5].

Table: Physicochemical Properties of 3-Methyl-2-oxobutanoic Acid

Property Value/Range Reference
Molecular Formula CsHsOs3 [1] [4]
Molecular Weight 116.12 g/mol [1] [4]
Melting Point 31-32°C [2] [3]
Boiling Point 170-171°C at 760 mmHg [2] [3]
Density 1.1+0.1 g/cm? [2]

Flash Point 71.0+15.2°C [2]

Water Solubility >400 g/L at 25°C [6] [3]
LogP -0.36 to -0.38 [2] [3]

Spectral Properties

The compound exhibits characteristic infrared absorption at approximately 1735 cm~! (C=0 stretch of
carboxylic acid) and 1700-1710 cm™! (ketone C=0 stretch) [5]. In proton NMR spectroscopy, characteristic
signals include a doublet at approximately 6 1.24 ppm for the methyl groups, a singlet for the carboxylic acid
proton around 6 3.01 ppm, and multiplet signals in the § 2.43-2.52 ppm and § 4.2-4.3 ppm regions for the

methine and methylene protons respectively [5].

Synthetic Applications

Asymmetric Hydrogenation to Chiral Hydroxyesters
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A prominent application of 3-methyl-2-oxobutanoic acid derivatives in organic synthesis involves their
catalytic asymmetric hydrogenation to produce enantiomerically enriched hydroxyacids and esters, which

serve as valuable chiral building blocks for pharmaceuticals and natural products [5].

Protocol: Asymmetric Hydrogenation of Methyl 3-oxobutanoate Using BINAP-Ruthenium Complexes
[5]

Reagents and Materials:

¢ Methyl 3-oxobutanoate (50.0 g, 0.431 mol)
¢ [RuClz(benzene)]z (130.5 mg, 0.261 mmol)
¢ (R)-BINAP (341 mg, 0.548 mmol)

¢ Anhydrous, degassed DMF (9 mL)

¢ Anhydrous, degassed methanol (50 mL)

e High-purity hydrogen gas (99.99%)

e Argon atmosphere

Equipment:

e Schlenk tube (80 mL)
e Glass autoclave (500 mL) with pressure gauge and stirring capability
e Hydrogenation apparatus

Procedure:

e Catalyst Preparation: Charge an 80-mL Schlenk tube with [RuClz(benzene)]z and (R)-BINAP under
argon atmosphere. Add degassed DMF and heat the suspension at 100°C for 10 minutes with stirring
until a clear reddish-brown solution forms [5].

¢ Solvent Removal: Concentrate the reaction mixture under reduced pressure (1 mm Hg) at 50°C with
vigorous stirring, then further dry at 0.1 mm Hg for 1 hour to obtain the (R)-BINAP-Ru(ll) complex as
a reddish-brown solid [5].

¢ Hydrogenation Reaction: Charge a 200-mL Schlenk tube with methyl 3-oxobutanoate and
methanol. Add the prepared (R)-BINAP-Ru(ll) complex (175 mg) under argon stream [5].

¢ Reactor Setup: Transfer the solution to a 500-mL glass autoclave via cannula. Degas the system by
two freeze-thaw cycles and replace air with hydrogen by evacuation (to ~20 mm Hg) and refilling with
hydrogen five times [5].

¢ Pressure Adjustment: Pressurize the autoclave with hydrogen to 3 atm, then carefully release to 1
atm. Repeat this procedure three times, then pressurize to 4 atm final pressure [5].

¢ Reaction Execution: Stir the reaction mixture vigorously at 100°C for 6 hours while maintaining
hydrogen pressure [5].
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e Workup: After cooling to room temperature, carefully release excess hydrogen. Transfer the reaction
contents to a round-bottom flask, rinsing the autoclave with dichloromethane (3 x 20 mL) [5].

e Purification: Remove solvents by rotary evaporation and distill the residue under reduced pressure
(2 mm Hg) collecting the fraction at 40°C [5].

Results and Characterization:

Yield: 47-49 g (92-96%)

Enantiomeric Excess: 97-98% ee

Optical Rotation: [a]D? -23.1° to -23.6° (neat)
Purity: >98% by GC analysis

Critical Notes:

e All procedures must be performed under strict anaerobic conditions as BINAP-Ru complexes are
rapidly oxidized in air [5].

e Use of degassed solvents is essential for optimal catalyst performance [5].

¢ Vigorous stirring and appropriate reactor geometry are crucial for high yields [5].

Methyl 3-oxobutanoate

Asymmetric Hydrogenation

Click to download full resolution via product page

Figure: Asymmetric Hydrogenation Workflow for Chiral Ester Synthesis

Pharmaceutical Intermediate

3-Methyl-2-oxobutanoic acid serves as a key metabolic intermediate in the breakdown of branched-chain
amino acids, particularly valine [1] [7]. In pharmaceutical research, this compound is investigated as a

precursor to pantothenic acid (vitamin B5) in Escherichia coli, highlighting its role in biosynthetic
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pathways relevant to drug development [2] [8]. Abnormal accumulation of this metabolite is associated with
Maple Syrup Urine Disease (MSUD), making it a target for therapeutic intervention and diagnostic

applications [7].
Biological Relevance and Signaling Pathways

Metabolic Pathways

3-Methyl-2-oxobutanoic acid occupies a central position in branched-chain amino acid metabolism,
serving as the immediate ketoacid derivative of valine [1]. This metabolite is primarily transaminated by the
branched-chain-amino-acid aminotransferase enzyme in humans [1]. The compound also functions as a
precursor in pantothenic acid biosynthesis in microorganisms such as Escherichia coli, connecting amino

acid metabolism to vitamin synthesis [2] [8].

L-Valine

In E. coli Pathological
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Figure: Metabolic Pathways of 3-Methyl-2-oxobutanoic Acid in Biological Systems

Neuropharmacological Effects

Studies indicate that 3-methyl-2-oxobutanoic acid exhibits neuroactive properties, with demonstrated
ability to induce convulsions in rat models through GABAergic and glutamatergic mechanisms [2] [8]. At
elevated concentrations, this compound functions as a neurotoxin and metabotoxin, causing damage to
nerve cells and tissues, which contributes to the neurological manifestations observed in Maple Syrup Urine
Disease [7]. These properties make it a valuable compound for studying neurological disorders and

developing potential treatments.

Safety and Handling Considerations

Hazard Assessment

While comprehensive toxicological data is limited, 3-methyl-2-oxebutaneic acid is classified as harmful
by inhalation, in contact with skin, and if swallowed [2]. As an organic acid, it presents potential
irritation risks to respiratory system, skin, and eyes. In biological systems, elevated concentrations act as a

neurotoxin and acidogen, potentially leading to metabolic acidosis [7].

Table: Safety and Regulatory Information

Aspect Specification Reference
GHS Classification Harmful by inhalation, skin contact, and ingestion [2]
Personal Protective Gloves, safety goggles, lab coat, approved respirator [2]
Equipment

Engineering Controls Use in chemical fume hood [2]
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Aspect Specification Reference

First Aid Measures Copious water flushing for 15+ minutes for eye/skin [2]
contact

Storage Conditions 0°C short term, -20°C long term [7]

FEMA Status No. 3869 (flavoring agent) [3]

FDA Status No longer provided for use as synthetic flavoring [3]
substance

Regulatory Status

3-Methyl-2-oxobutanoic acid holds the FEMA GRAS flavoring substance designation (No. 3869) with
specific use levels in various food categories [3]. However, the FDA no longer provides for its use as a
synthetic flavoring substance [3]. The compound is classified as a Human Endogenous Metabolite and is
listed in the Human Metabolome Database [2]. For transportation, it is designated as non-hazardous for

air and ground transport [2].

Conclusion

3-Methyl-2-oxobutanoic acid represents a versatile synthetic intermediate with significant applications in
asymmetric synthesis, pharmaceutical development, and biochemical research. Its unique structural
features enable efficient transformation to valuable chiral building blocks, as demonstrated in the BINAP-
ruthenium catalyzed asymmetric hydrogenation protocol yielding high enantiomeric excess. The compound's
dual role as a synthetic intermediate and metabolic regulator underscores its importance across chemical and
biological disciplines. Researchers should leverage its reactivity and biological relevance while adhering to

appropriate safety protocols due to its neurotoxic potential at elevated concentrations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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